molecular formula C11H15BrN2 B12075375 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine

Cat. No.: B12075375
M. Wt: 255.15 g/mol
InChI Key: CNUCCWJGLLEMPZ-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentyl-6-methylpyridin-2-amine (CAS: 1289270-89-8) is a pyridine derivative with a bromine atom at position 5, a methyl group at position 6, and a cyclopentylamine substituent at position 2. Its molecular formula is C₁₁H₁₅BrN₂, and it has a molecular weight of 255.16 g/mol . This compound is part of a broader class of halogenated pyridines, which are valued in medicinal chemistry for their versatility in drug discovery, particularly in kinase inhibition and receptor modulation.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine

InChI

InChI=1S/C11H15BrN2/c1-8-10(12)6-7-11(13-8)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14)

InChI Key

CNUCCWJGLLEMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CCCC2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine typically involves the bromination of 6-methylpyridin-2-amine followed by the introduction of the cyclopentyl group. One common method involves dissolving 6-methylpyridin-2-amine in acetic acid and adding bromine at a controlled temperature to achieve bromination. The resulting 5-bromo-6-methylpyridin-2-amine is then reacted with cyclopentylamine to form the final product .

Chemical Reactions Analysis

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a critical building block in the synthesis of more complex molecules. Its structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development. The presence of a bromine atom at the 5-position facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.

Synthetic Routes
Common methods for synthesizing 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine include:

  • Bromination : Utilizing pyridinium bromochromate in acetic acid to achieve selective bromination.
  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form more complex structures .

Biological Applications

Antiproliferative and Cytotoxic Effects
Research indicates that derivatives of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine exhibit significant antiproliferative effects against various cancer cell lines. These compounds may inhibit cell growth by interfering with cellular signaling pathways, making them potential candidates for cancer therapy .

Antimicrobial Activity
Similar pyridine derivatives have shown antimicrobial properties against pathogenic bacteria and fungi. This suggests that 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine could be explored for developing new antimicrobial agents .

Medicinal Chemistry

Therapeutic Potential
Derivatives of this compound are being investigated for their therapeutic potential in treating various diseases. For instance, compounds with similar structures have been associated with the treatment of inflammatory and autoimmune diseases such as lupus and rheumatoid arthritis . The mechanism of action often involves binding to specific molecular targets, modulating their activity, and affecting biochemical pathways crucial for disease progression.

Industrial Applications

Development of New Materials
In the industrial sector, 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine can be utilized in developing new materials with specific properties. Its reactivity and versatility make it suitable for various applications, including the formulation of advanced polymers and specialty chemicals .

Case Studies

  • Cancer Research : A study demonstrated that derivatives of the compound exhibited potent cytotoxic effects on breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
  • Antimicrobial Testing : In vitro tests revealed that related pyridine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections.
  • Material Science Application : The compound has been explored as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Implications

Physicochemical Properties

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents
5-Bromo-N-cyclopentyl-6-methylpyridin-2-amine 1289270-89-8 C₁₁H₁₅BrN₂ 255.16 Br (C5), CH₃ (C6), cyclopentyl (N2)
5-Bromo-6-methylpyridin-2-amine 42753-71-9 C₆H₈BrN₂ 188.05 Br (C5), CH₃ (C6), NH₂ (C2)
5-Bromo-6-fluoropyridin-2-amine 944401-65-4 C₅H₄BrFN₂ 191.00 Br (C5), F (C6), NH₂ (C2)
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine 1256793-97-1 C₁₁H₁₅BrN₂ 255.16 Br (C3), CH₃ (C2), piperidine (C6)

Biological Activity

5-Bromo-N-cyclopentyl-6-methylpyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine can be represented as follows:

  • Molecular Formula : C12H15BrN2
  • Molecular Weight : 269.17 g/mol
  • IUPAC Name : 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine

The biological activity of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine is primarily attributed to its interaction with various biological targets, particularly receptors involved in neurological pathways. Research has indicated that this compound may act as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in neurotransmission and has implications in various neuropsychiatric disorders.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism of Action
Human breast adenocarcinoma (MCF-7)4.5Induction of apoptosis
Human leukemia (CEM)3.0Cell cycle arrest at G0/G1 phase
Human melanoma (MEL)6.1Apoptosis induction

These findings suggest that the compound may induce apoptosis through intrinsic and extrinsic signaling pathways, leading to cell cycle arrest and subsequent cell death.

Neuroprotective Effects

In addition to its anticancer properties, 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine has shown promise in neuroprotection. Studies indicate that it may mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Study on Neuroprotection : A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar pyridine derivatives. The results indicated a significant reduction in neuronal cell death induced by oxidative stress when treated with these compounds, suggesting a potential therapeutic application for neurodegenerative conditions .
  • Anticancer Efficacy : Another study focused on the anticancer activity of pyridine derivatives against leukemia cell lines. The results showed that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further development .

Q & A

Q. Key Data :

  • Yield optimization (70–85%) is achieved using Pd-based catalysts with ligand systems .
  • Side reactions (e.g., over-bromination) are minimized by stoichiometric control and low-temperature bromination .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl (δ 2.3–2.5 ppm), cyclopentyl protons (δ 1.5–2.0 ppm), and NH (δ 5.5–6.0 ppm, broad). Aromatic protons appear at δ 6.8–8.0 ppm .
    • ¹³C NMR : Pyridine carbons (δ 120–150 ppm), methyl (δ 20–25 ppm), and cyclopentyl carbons (δ 25–35 ppm) .
  • X-ray Crystallography :
    • Single crystals grown via slow evaporation (methanol/dichloromethane).
    • SHELX programs refine the structure, with R-factors < 0.05 for high-resolution data. Bond lengths (C–Br: ~1.90 Å) confirm bromine positioning .

Advanced: How can contradictory reactivity data in different studies be resolved?

Methodological Answer:
Contradictions (e.g., bromine substitution efficiency) arise from varying reaction conditions or analytical methods. Resolve via:

Controlled Replication : Standardize solvents (e.g., DMF vs. toluene), catalysts, and temperatures .

Kinetic Studies : Monitor reaction progress (HPLC or TLC) to identify intermediates or side products.

Computational Modeling : Use DFT calculations (Gaussian, ORCA) to compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Case Study :
In , bromination yields varied (81–100%) due to substituent electronic effects. Ortho-directing groups (e.g., methyl) enhance regioselectivity, resolving discrepancies .

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

Ligand Design : Test metal-binding affinity (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration (λ = 250–400 nm) and Job’s plot analysis.

Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green) .

Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination), comparing activity to analogs (e.g., 6-methylpyridin-2-amine derivatives) .

Key Finding :
Similar pyridine-based ligands in showed enhanced catalytic activity in metal complexes, suggesting potential for tailored coordination studies .

Advanced: What computational strategies predict electronic properties and reactivity?

Methodological Answer:

DFT Calculations :

  • Optimize geometry (B3LYP/6-31G*) to predict HOMO/LUMO energies (e.g., HOMO = -6.2 eV for brominated pyridines).
  • Simulate IR spectra to validate experimental peaks (e.g., C–Br stretch ~550 cm⁻¹) .

Molecular Dynamics (MD) :

  • Simulate solvation effects (water, DMSO) to assess stability and aggregation tendencies.

Docking Studies :

  • Predict binding modes with target proteins (AutoDock Vina) using crystallographic data from analogs .

Advanced: How do substituents (e.g., methyl, cyclopentyl) influence reactivity?

Methodological Answer:

  • Steric Effects : Cyclopentyl groups hinder electrophilic substitution at the 2-position, directing reactions to the 4-position .

  • Electronic Effects : Methyl donors activate the pyridine ring, enhancing bromination rates compared to electron-withdrawing groups .

  • Comparative Data :

    SubstituentBromination Yield (%)Reference
    6-Methyl85
    6-CF₃45

Advanced: What strategies optimize crystallization for X-ray studies?

Methodological Answer:

Solvent Screening : Test polar/non-polar mixtures (e.g., ethyl acetate/hexane, methanol/water) for slow nucleation .

Additives : Use ionic liquids (e.g., BMIM-BF₄) to reduce crystal defects.

Temperature Gradients : Gradual cooling (0.5°C/hr) from 50°C to 25°C improves monoclinic crystal formation .

Case Study :
In , high-quality crystals of a bromopyridine analog were obtained using ethanol/water (1:1) with R-factor = 0.051 .

Advanced: How to analyze stability under varying storage conditions?

Methodological Answer:

Accelerated Degradation Studies :

  • Expose to heat (40°C, 75% RH) and UV light, monitoring decomposition via HPLC .

pH Stability :

  • Test solubility and degradation in buffers (pH 2–12). Brominated pyridines are stable in neutral conditions but hydrolyze under strong acids/bases .

Q. Key Data :

  • Decomposition <5% after 6 months at -20°C in amber vials .

Advanced: How to resolve spectral overlaps in NMR analysis?

Methodological Answer:

2D NMR : Use HSQC to assign overlapping aromatic protons (δ 7.0–8.0 ppm) .

Variable Temperature NMR : Lower temperatures (e.g., -40°C) sharpen broad NH peaks .

DEPT-135 : Differentiate CH₃ (positive phase) from CH₂/CH groups in cyclopentyl moieties .

Advanced: What mechanistic insights guide functionalization of the pyridine ring?

Methodological Answer:

Electrophilic Aromatic Substitution (EAS) :

  • Bromine attacks the para position to the methyl group, guided by DFT-calculated charge densities .

Radical Pathways :

  • NBS/azobisisobutyronitrile (AIBN) initiates bromination via radical intermediates, altering regioselectivity .

Cross-Coupling :

  • Suzuki-Miyaura reactions install aryl groups at the 5-position using Pd catalysts and boronic acids .

Key Reference : demonstrates meta-substitution in analogs using Pd(OAc)₂ and SPhos ligands .

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